molecular formula C6H4INO3 B1398473 3-Iodo-4-nitrophenol CAS No. 50590-07-3

3-Iodo-4-nitrophenol

Cat. No.: B1398473
CAS No.: 50590-07-3
M. Wt: 265.01 g/mol
InChI Key: FIWCMSJAIDKMNX-UHFFFAOYSA-N
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Description

3-Iodo-4-nitrophenol is an aromatic compound with the molecular formula C6H4INO3 It is characterized by the presence of both iodine and nitro functional groups attached to a phenol ring

Scientific Research Applications

3-Iodo-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

The safety data sheet for 4-Iodo-3-nitrophenol, a compound similar to 3-Iodo-4-nitrophenol, suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-nitrophenol typically involves the iodination of 4-nitrophenol. One common method uses N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a solid-state by grinding the reactants together in a mortar at room temperature. This method offers high yields (94-99%) and is environmentally friendly due to the absence of harmful solvents .

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The phenol group can be oxidized to quinone derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of various substituted phenols.

    Reduction: Formation of 3-iodo-4-aminophenol.

    Oxidation: Formation of quinone derivatives.

Mechanism of Action

The mechanism of action of 3-Iodo-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    4-Nitrophenol: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    3-Iodo-4-aminophenol: Similar structure but with an amine group instead of a nitro group, leading to different reactivity and applications.

    2-Iodo-4-nitrophenol: Positional isomer with different chemical properties and reactivity.

Uniqueness: Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-iodo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWCMSJAIDKMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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